Enhanced NR2 Subunit Selectivity
D-AP7 exhibits significantly greater selectivity among NMDA receptor NR2 subunits than its short-chain homolog D-AP5. While all competitive antagonists tested showed an affinity rank order of NR2A > NR2B > NR2C > NR2D, the 7-carbon chain of D-AP7 amplifies the affinity differences between subunits compared to 5-carbon chain compounds like D-AP5 [1].
| Evidence Dimension | Fold-difference in affinity between NR2A and NR2D subunits |
|---|---|
| Target Compound Data | Not specified for D-AP7, but described as 'much greater subunit selectivity' than short-chain homologs |
| Comparator Or Baseline | Long-chain (R)-CPP shows a 50-fold difference vs. short-chain PMPA shows a 5-fold difference |
| Quantified Difference | Long-chain antagonists demonstrate a 10-fold increase in subunit selectivity range compared to short-chain homologs (50-fold vs. 5-fold) |
| Conditions | Recombinant NMDA receptors expressed in Xenopus oocytes |
Why This Matters
This heightened selectivity makes D-AP7 a superior tool for dissecting the specific roles of NR2 subunit-containing NMDA receptors in physiological and pathological processes, where a more 'general' antagonist like D-AP5 would obscure subunit-specific contributions.
- [1] Feng B, Morley RM, Jane DE, Monaghan DT. The effect of competitive antagonist chain length on NMDA receptor subunit selectivity. Neuropharmacology. 2005 Mar;48(3):354-9. doi: 10.1016/j.neuropharm.2004.11.004. View Source
